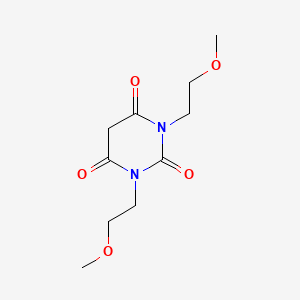
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-methoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-methoxyethyl)- is a chemical compound that belongs to the class of pyrimidinetriones This compound is characterized by the presence of a pyrimidine ring with three keto groups at positions 2, 4, and 6, and two methoxyethyl groups attached to the nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-methoxyethyl)- can be achieved through several synthetic routes. One common method involves the reaction of barbituric acid with 2-methoxyethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium or nickel and are often carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinetrione oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-methoxyethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-methoxyethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-diethyl-
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-hydroxyethyl)-
Uniqueness
Compared to similar compounds, 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(2-methoxyethyl)- is unique due to the presence of methoxyethyl groups, which may impart distinct chemical and biological properties
Properties
CAS No. |
63149-08-6 |
|---|---|
Molecular Formula |
C10H16N2O5 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
1,3-bis(2-methoxyethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O5/c1-16-5-3-11-8(13)7-9(14)12(10(11)15)4-6-17-2/h3-7H2,1-2H3 |
InChI Key |
XSMMTYZPQYCJRI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)CC(=O)N(C1=O)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















